4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile
Description
This compound is commercially available (e.g., CymitQuimica offers it as a biochemical reagent) . Its structure combines a nitrile group (electron-withdrawing) with a benzotriazole moiety (heterocyclic stabilizer), making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c15-9-11-5-7-12(8-6-11)16-10-19-14-4-2-1-3-13(14)17-18-19/h1-8,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRLPAIOEFEHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile typically involves the reaction of 1H-1,2,3-benzotriazole with 4-chloromethylbenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of benzotriazole, including 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile, exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have been synthesized and tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. In one study, derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antiparasitic Properties
Benzotriazole derivatives have also been evaluated for their antiparasitic activities. Notably, compounds similar to this compound have shown effectiveness against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. A specific derivative demonstrated a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes .
Anthelmintic Activity
The compound has been investigated for its potential as an anthelmintic agent. Studies have indicated that certain benzotriazole derivatives possess activity against helminths, with some showing efficacy comparable to established anthelmintics like albendazole .
Material Science Applications
Corrosion Inhibition
Benzotriazole compounds are widely recognized for their role as corrosion inhibitors in metal protection. They function by forming a protective layer on metal surfaces, thus preventing oxidation. Research has shown that incorporating benzotriazole into coatings can significantly enhance the corrosion resistance of metals such as copper and aluminum .
Photostability Agents
In material science, benzotriazole derivatives are utilized as UV stabilizers in polymers. The presence of the benzotriazole group enhances the photostability of materials by absorbing harmful UV radiation and preventing degradation .
Environmental Chemistry Applications
Water Treatment
The compound's ability to chelate heavy metals makes it useful in environmental remediation processes. Benzotriazole derivatives can be employed in water treatment systems to remove toxic metals from effluents .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | MRSA | 25 | Effective |
| Compound B | E. coli | 50 | Moderate |
| Compound C | S. aureus | 12.5 | Highly Effective |
Table 2: Antiparasitic Activity Against Trypanosoma cruzi
| Compound Name | Form | Concentration (µg/mL) | % Inhibition |
|---|---|---|---|
| Compound D | Epimastigote | 25 | 50% |
| Compound E | Trypomastigote | 50 | 95% |
Mechanism of Action
The mechanism of action of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole/Benzotriazole Linkages
Table 1: Key Structural Differences
Table 2: Activity and Physicochemical Data
Key Observations :
- Benzotriazole vs. Triazole : Benzotriazole-containing compounds (e.g., target compound) exhibit enhanced stability due to aromatic conjugation, whereas triazole derivatives (e.g., 1c, 1h) show superior cytotoxic activity .
- Amino Linker Impact: The methylene-amino linker in the target compound may enhance solubility compared to direct benzotriazole-methyl bonds (e.g., 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile) .
Biological Activity
The compound 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, enzyme inhibition potential, and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features a benzotriazole moiety attached to a benzonitrile group through an amine linkage. The presence of both aromatic and heterocyclic components contributes to its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of benzotriazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown significant antibacterial activity against various strains including Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds often range from 12.5 to 25 μg/mL, indicating moderate to strong efficacy against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies indicate that derivatives exhibit MIC values between 1.6 and 25 μg/mL against Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections .
Enzyme Inhibition
The pharmacological behavior of benzotriazole derivatives extends to enzyme inhibition:
- Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This activity is particularly relevant in the context of neurodegenerative diseases .
- Urease Inhibition : Compounds have shown strong inhibitory effects on urease, an enzyme involved in the hydrolysis of urea. This action could be beneficial in treating conditions related to urease-producing bacteria .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzotriazole derivatives, researchers synthesized a series of compounds and tested their activity against standard bacterial strains. The results indicated that 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile exhibited potent antimicrobial properties due to its bulky hydrophobic groups .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4a | E. coli | 12.5 |
| 4b | B. subtilis | 25 |
| 4c | C. albicans | 16 |
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of benzotriazole derivatives revealed that certain compounds significantly inhibited AChE with IC50 values comparable to standard inhibitors used in clinical settings .
| Compound | AChE Inhibition IC50 (μM) |
|---|---|
| 7l | 0.5 |
| 7m | 0.8 |
| 7n | 0.6 |
The biological activities observed for compounds like this compound can be attributed to their ability to interact with microbial cell walls and inhibit vital enzymatic processes within pathogens. The hydrophobic nature of certain substituents enhances membrane permeability, facilitating greater antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
